molecular formula C26H22FN5O2 B2680256 N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 899213-07-1

N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B2680256
CAS No.: 899213-07-1
M. Wt: 455.493
InChI Key:
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Description

N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN5O2 and its molecular weight is 455.493. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Binding Activity

Research has explored the synthesis of tricyclic heterocycles related to this compound, highlighting their high affinity for the benzodiazepine (BZ) receptor. One study developed a series with potent BZ antagonists, with leading compounds demonstrating activity comparable to established BZ antagonists in rat models (J. Francis et al., 1991).

Anticancer Activity

Another avenue of research has focused on the anticancer properties of derivatives of this chemical framework. Novel 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential as anticancer agents (B. N. Reddy et al., 2015).

Antioxidant and Anticancer Effects

Further studies synthesized novel derivatives to test for antioxidant and anticancer activities. Some compounds exhibited antioxidant activity surpassing known antioxidants like ascorbic acid and demonstrated specific cytotoxicity against glioblastoma and breast cancer cell lines, suggesting a potential for therapeutic applications (I. Tumosienė et al., 2020).

Antibacterial and Antifungal Properties

Research on derivatives of this chemical structure has also revealed antibacterial and antifungal activities, with some compounds showing promising results against pathogenic strains, pointing to their potential in developing new antimicrobial agents (H. Panwar & S. Singh, 2011).

Molecular Docking and QSAR Studies

Lastly, the antimicrobial activity of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides was evaluated, with some compounds showing effective inhibition against bacterial strains. Molecular docking studies suggested possible mechanisms of action, contributing valuable insights into the design of novel antimicrobial agents (L. Antypenko et al., 2017).

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O2/c27-19-10-12-20(13-11-19)28-24(33)15-14-23-29-30-26-31(17-16-18-6-2-1-3-7-18)25(34)21-8-4-5-9-22(21)32(23)26/h1-13H,14-17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUQJBHRORSCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.